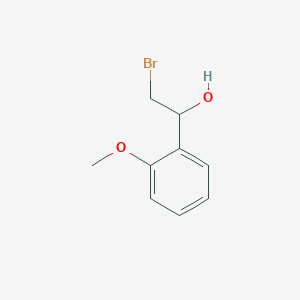![molecular formula C20H15N B12513542 10-(2-Methylphenyl)benzo[h]quinoline](/img/structure/B12513542.png)
10-(2-Methylphenyl)benzo[h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(o-Tolyl)benzo[h]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a benzo[h]quinoline core with an o-tolyl substituent at the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(o-Tolyl)benzo[h]quinoline can be achieved through several methods. One common approach involves the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This method can be catalyzed by transition metals such as platinum (PtCl2) or by Brønsted acids like trifluoromethanesulfonic acid . The reaction conditions typically involve heating the reactants under reflux in a suitable solvent.
Industrial Production Methods
Industrial production of 10-(o-Tolyl)benzo[h]quinoline may involve large-scale cycloisomerization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of microwave irradiation and solvent-free conditions has also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
10-(o-Tolyl)benzo[h]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can lead to a variety of substituted quinoline derivatives.
Scientific Research Applications
10-(o-Tolyl)benzo[h]quinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(o-Tolyl)benzo[h]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .
Comparison with Similar Compounds
10-(o-Tolyl)benzo[h]quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound with a simpler structure and different reactivity.
Benzo[h]quinoline: Lacks the o-tolyl substituent, leading to different chemical and biological properties.
Quinoxalines: Another class of nitrogen-containing heterocycles with distinct applications and reactivity.
The uniqueness of 10-(o-Tolyl)benzo[h]quinoline lies in its specific substitution pattern, which imparts unique chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C20H15N |
|---|---|
Molecular Weight |
269.3 g/mol |
IUPAC Name |
10-(2-methylphenyl)benzo[h]quinoline |
InChI |
InChI=1S/C20H15N/c1-14-6-2-3-9-17(14)18-10-4-7-15-11-12-16-8-5-13-21-20(16)19(15)18/h2-13H,1H3 |
InChI Key |
XWEWEQMRQVKKCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC3=C2C4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


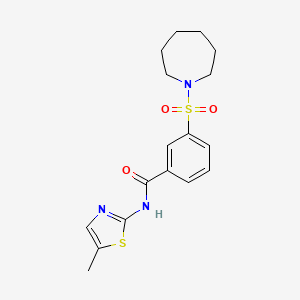
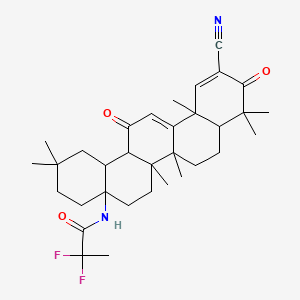

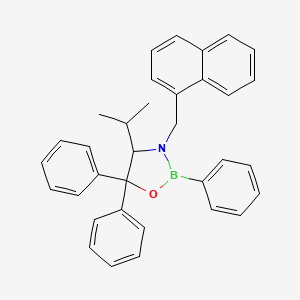
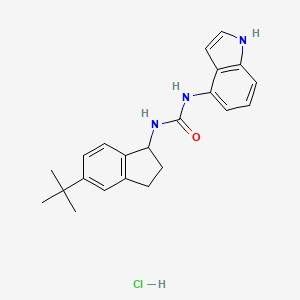
![2-{[(2-Hydroxy-2,2-diphenylethyl)ammonio]methyl}pyridinium dichloride](/img/structure/B12513492.png)
![2-Bromo-1-fluorodibenzo[b,d]furan](/img/structure/B12513502.png)

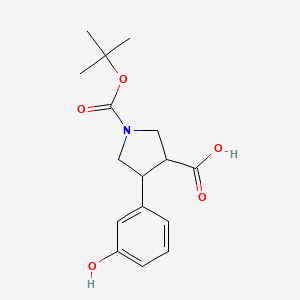
![6-(4-Chlorophenyl)-2-(3-phenylprop-2-enylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12513527.png)
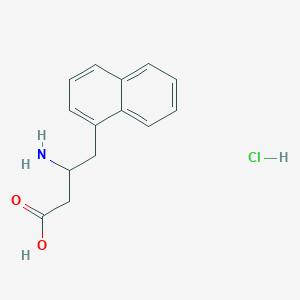
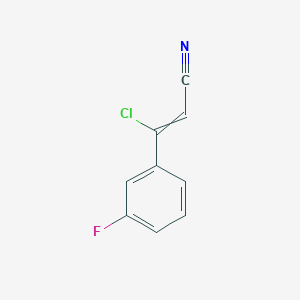
![3-(3-{2-[2,6-dimethyl-4-(5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)phenoxy]acetamido}-2-hydroxy-4-phenylbutanoyl)-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxamide](/img/structure/B12513549.png)
